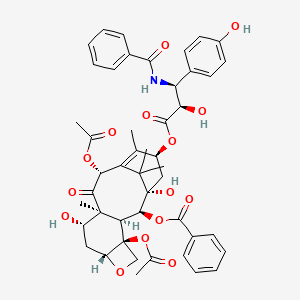
Phenylethyl methoxy mercury neodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylethyl methoxy mercury neodecanoate is a chemical compound with the molecular formula C18H28HgO3. It is known for its unique structure, which includes a phenylethyl group, a methoxy group, and a mercury atom bonded to a neodecanoate moiety. This compound is primarily used in research and industrial applications due to its specific chemical properties .
Vorbereitungsmethoden
The synthesis of phenylethyl methoxy mercury neodecanoate typically involves the reaction of phenylethyl alcohol with methoxy mercury chloride in the presence of a base, followed by the addition of neodecanoic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Phenylethyl methoxy mercury neodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, typically using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Phenylethyl methoxy mercury neodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of phenylethyl methoxy mercury neodecanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The mercury atom in the compound can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Phenylethyl methoxy mercury neodecanoate can be compared with other mercury-containing compounds, such as:
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury thiosalicylate
These compounds share similarities in their mercury content and potential for enzyme inhibition but differ in their specific structures and reactivity. This compound is unique due to its combination of a phenylethyl group, a methoxy group, and a neodecanoate moiety, which imparts distinct chemical properties and applications .
Eigenschaften
Molekularformel |
C19H31HgO3- |
|---|---|
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
7,7-dimethyloctanoate;methoxy(2-phenylethyl)mercury |
InChI |
InChI=1S/C10H20O2.C8H9.CH3O.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-8-6-4-3-5-7-8;1-2;/h4-8H2,1-3H3,(H,11,12);3-7H,1-2H2;1H3;/q;;-1;+1/p-1 |
InChI-Schlüssel |
MBCWZKROORQVQK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)[O-].CO[Hg]CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
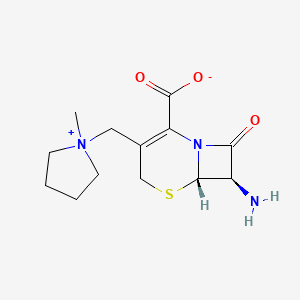
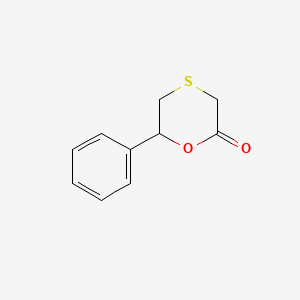

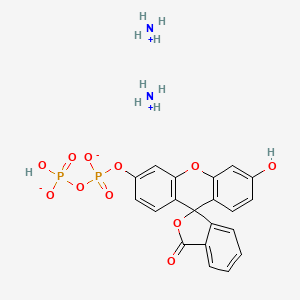
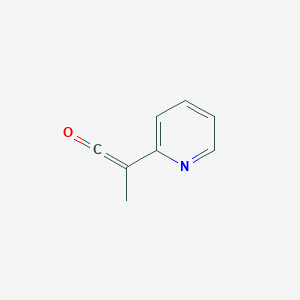
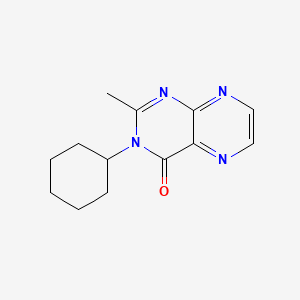

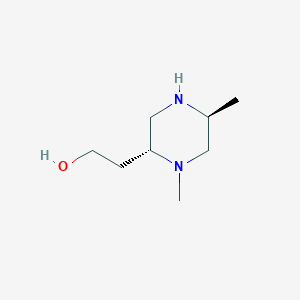
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
